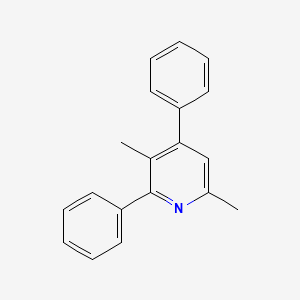
3,6-Dimethyl-2,4-diphenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethyl-2,4-diphenylpyridine is an aromatic heterocyclic compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-2,4-diphenylpyridine can be synthesized through various methods. One common approach involves the modified Chichibabin reaction, where aromatic aldehydes react with 4’-nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of palladium on carbon (Pd/C) . Another method involves the Hantzsch-type strategy, which employs the oxidative coupling of β-enamine carbonyl compounds with rongalite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
3,6-Dimethyl-2,4-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the pyridine ring.
科学研究应用
3,6-Dimethyl-2,4-diphenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用机制
The mechanism of action of 3,6-Dimethyl-2,4-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. Additionally, the presence of methyl and phenyl groups can influence the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
2,6-Diphenylpyridine: Lacks the methyl groups present in 3,6-Dimethyl-2,4-diphenylpyridine, resulting in different chemical properties and reactivity.
4-Aryl-2,6-diphenylpyridine: Contains additional aryl groups, which can further modify its chemical behavior and applications.
Uniqueness
This compound is unique due to the presence of both methyl and phenyl groups, which enhance its chemical stability and reactivity. These structural features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C19H17N |
|---|---|
分子量 |
259.3 g/mol |
IUPAC 名称 |
3,6-dimethyl-2,4-diphenylpyridine |
InChI |
InChI=1S/C19H17N/c1-14-13-18(16-9-5-3-6-10-16)15(2)19(20-14)17-11-7-4-8-12-17/h3-13H,1-2H3 |
InChI 键 |
UBVGVXMRQVHSCK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)C2=CC=CC=C2)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)




![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)




![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)


